2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one
Description
2-(4-(1H-Pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a synthetic isothiazolone derivative characterized by a 5-chloroisothiazol-3(2H)-one core substituted at the 2-position with a benzyl group bearing a 1H-pyrazol-1-yl moiety at the para position of the benzene ring. The chlorine atom at position 5 of the isothiazolone ring is a critical feature, likely enhancing electrophilic reactivity and influencing biological activity, while the pyrazole-benzyl substituent introduces steric bulk and opportunities for hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
5-chloro-2-[(4-pyrazol-1-ylphenyl)methyl]-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-12-8-13(18)17(19-12)9-10-2-4-11(5-3-10)16-7-1-6-15-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHLMFRBIIPLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580908 | |
| Record name | 5-Chloro-2-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918108-06-2 | |
| Record name | 5-Chloro-2-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Isothiazolone Ring: The final step involves the reaction of the benzylated pyrazole with a chloroisothiazolone precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the isothiazolone ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isothiazolone derivatives.
Substitution: Formation of substituted isothiazolone derivatives with various functional groups.
Scientific Research Applications
2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Hypothesized Effects
Electronic and Steric Considerations
- Pyrazole vs. Furan/Thiadiazole: The pyrazole group in the target compound introduces two nitrogen atoms, enabling stronger hydrogen-bond donor/acceptor capabilities compared to furan (one oxygen) or thiadiazole (sulfur, nitrogen). This could enhance binding affinity in biological targets such as enzymes or receptors .
- Chlorine Position : The 5-chloro substitution is conserved across analogs, suggesting its role in stabilizing the isothiazolone ring via electron-withdrawing effects or directing reactivity in nucleophilic substitutions .
- Substituent Position (para vs. meta) : The para-substituted benzyl group in the target compound likely maximizes conjugation and planar geometry, whereas meta-substituted analogs (e.g., thiadiazole derivative) may adopt twisted conformations, reducing intermolecular interactions .
Noncovalent Interaction Analysis
For example:
- The pyrazole-benzyl group in the target compound may exhibit a more polarized ESP surface due to nitrogen lone pairs, favoring interactions with electron-deficient regions in biological targets.
- In contrast, the furan analog’s ESP would be dominated by oxygen’s electronegativity, creating distinct interaction profiles .
Biological Activity
2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various biological targets.
Chemical Structure
The compound features a unique structure combining pyrazole and isothiazole moieties, which are known for their diverse pharmacological properties. The molecular formula is C₁₃H₈ClN₃OS, and its structure can be represented as follows:
Anticancer Activity
Research has indicated that 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.95 | Induction of apoptosis |
| MCF-7 | 1.20 | Cell cycle arrest at sub-G1 phase |
| HepG2 | 1.50 | Inhibition of mTORC1 activity |
The compound demonstrated a potent ability to induce apoptosis in HeLa cells, as evidenced by flow cytometry analysis, which indicated increased sub-G1 populations, suggesting cell death through apoptosis .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A series of tests were conducted against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one in preclinical models:
- Study on Cancer Cell Lines : A comprehensive evaluation of the compound's effects on MIA PaCa-2 pancreatic cancer cells showed that it reduced mTORC1 activity and increased autophagy. This suggests a dual mechanism where the compound not only inhibits cell proliferation but also promotes autophagic processes .
- Antibacterial Efficacy : In a study assessing the antibacterial potential of various isothiazole derivatives, 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one was among those exhibiting the lowest MIC values against resistant strains of bacteria, showcasing its potential in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving condensation of substituted pyrazole precursors with chloroisothiazolone derivatives. For example, refluxing equimolar quantities of intermediates in glacial acetic acid with anhydrous sodium acetate (as in related pyrazol-3(2H)-one syntheses) .
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Catalyst | Anhydrous sodium acetate | |
| Temperature | Reflux (~110–120°C) | |
| Reaction Time | 8–10 hours |
- Characterization : Use NMR, FT-IR, and LC-MS for purity assessment. Confirm regiochemistry via X-ray crystallography (see advanced questions) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Primary Methods :
- X-ray Diffraction : Resolves bond lengths (e.g., C–C ≈ 0.013 Å) and confirms spatial arrangement of the benzyl-pyrazole and chloroisothiazolone moieties .
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from the pyrazole and isothiazolone rings .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers address solubility challenges during in vitro assays?
- Strategies :
- Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution.
- For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving the compound’s structure, and how can SHELX software mitigate them?
- Challenges :
- Disorder in the benzyl-pyrazole linkage due to rotational flexibility .
- Weak electron density for the chlorine atom in the isothiazolone ring .
- SHELX Applications :
- Use SHELXL for refinement against high-resolution data (R factor < 0.05) .
- Apply TWIN/BASF commands for twinned crystals .
- Data Table :
| Parameter | Value (Example) | Evidence |
|---|---|---|
| R factor | 0.034–0.081 | |
| Data/Parameter Ratio | 14.2–17.9 |
Q. How can conflicting data between spectroscopic and crystallographic results be resolved?
- Case Example : Discrepancy in pyrazole ring conformation observed via NMR (solution state) vs. X-ray (solid state).
- Resolution :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .
- Use variable-temperature NMR to assess dynamic effects in solution .
Q. What strategies are effective for evaluating the compound’s bioactivity against resistant bacterial strains?
- Assay Design :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative strains .
- Synergy Studies : Combine with β-lactam antibiotics to assess potentiation effects .
- Mechanistic Insight :
- Molecular docking to predict binding to bacterial targets (e.g., DNA gyrase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
